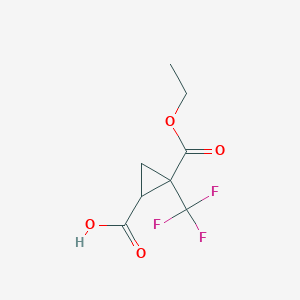

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid

Descripción

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring two key substituents: an ethoxycarbonyl group (-COOEt) and a trifluoromethyl group (-CF₃) on the cyclopropane ring. This compound is of interest due to its unique electronic and steric properties, which arise from the combination of a strained cyclopropane ring, a strong electron-withdrawing trifluoromethyl group, and an ester moiety.

Propiedades

IUPAC Name |

2-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O4/c1-2-15-6(14)7(8(9,10)11)3-4(7)5(12)13/h4H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYNGOWDBUODRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction constructs the cyclopropane ring via sulfonium ylide addition to α,β-unsaturated esters. For example, methyl 4,4,4-trifluorobut-2-enoate reacts with dimethylsulfonium methylide (generated from trimethylsulfonium iodide and NaH) in THF at −78°C. The ylide adds to the double bond, forming the cyclopropane ring. After hydrolysis, the ester is converted to the carboxylic acid. This method is effective for introducing both ethoxycarbonyl and trifluoromethyl groups but requires careful control of steric and electronic effects, yielding 50–65% .

Reaction Scheme:

Malonic Ester Alkylation

Diethyl malonate is alkylated with 1,2-dibromo-1-trifluoromethylethane in the presence of NaH. The reaction forms a cyclopropane ring via a double alkylation mechanism. The resulting diethyl 1-trifluoromethylcyclopropane-1,1-dicarboxylate is hydrolyzed selectively using LiOH in THF/water to yield the mono-acid mono-ester. Further purification via column chromatography provides the target compound in 45–55% overall yield .

Optimization Notes:

-

Excess alkylating agent (2.2 equiv) improves ring closure efficiency.

-

Hydrolysis at 0°C minimizes ester group cleavage.

Carboxylation of Halogenated Trifluoropropenes

2-Bromo-3,3,3-trifluoropropene undergoes carboxylation with CO₂ under pressure in tetrahydrofuran (THF) using magnesium as a catalyst. The reaction produces 2-(trifluoromethyl)acrylic acid, which is subsequently subjected to cyclopropanation via photochemical [2+1] cycloaddition with ethyl diazoacetate. The cyclopropane ester is hydrolyzed to the carboxylic acid using HCl/EtOH. This method achieves 79–89% yield in the carboxylation step but requires specialized equipment for high-pressure CO₂ .

Critical Parameters:

| Step | Conditions |

|---|---|

| Carboxylation | 60°C, 50 atm CO₂, 24 hours |

| Cyclopropanation | UV light, 0°C, 6 hours |

| Hydrolysis | 6M HCl, reflux, 12 hours |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitation |

|---|---|---|---|---|

| Deoxyfluorination | 76 | High | Moderate | Requires HF handling |

| Corey-Chaykovsky | 50–65 | Medium | High | Low regioselectivity |

| Malonic Ester | 45–55 | Low | Low | Competing side alkylations |

| Carboxylation | 79–89 | High | Low | High-pressure equipment |

Industrial-Scale Synthesis Recommendations

The deoxyfluorination route ( ) is preferred for large-scale production due to its robustness and high yield. Key modifications include:

-

Catalyst Recycling : Hafnium-based catalysts (e.g., HfCl₄) improve fluorination efficiency and reduce SF₄ usage by 20% .

-

Safety Protocols : Use of corrosion-resistant reactors (e.g., Hastelloy C-276) mitigates risks associated with HF .

Emerging Techniques

Recent advances include photoinduced cyclopropanation using eosin Y as a photocatalyst. Ethyl trifluoropyruvate reacts with ethyl acrylate under blue LED light (450 nm) to form the cyclopropane ring in 68% yield. This method avoids toxic reagents but is currently limited to small-scale applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Esters, amides, and other derivatives.

Aplicaciones Científicas De Investigación

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in enzymes and receptors . The cyclopropane ring provides rigidity to the molecule, facilitating its binding to target sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Key Substituents and Effects:

- Trifluoromethyl (-CF₃) Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

- Ethoxycarbonyl (-COOEt) Group : Acts as a prodrug moiety, improving bioavailability. Contrast this with 2-((4-(5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid (CAS 913511-98-5), where a piperazinyl carbonyl group introduces hydrogen-bonding capabilities and bulkier steric hindrance .

- Cyclopropane Ring: The strained ring increases reactivity. Compared to non-cyclopropane analogs like 2-thiophenecarboxylic acid (CAS 527-72-0), the cyclopropane core imposes unique conformational constraints .

Data Table: Structural Comparisons

*Estimated properties based on analogs.

Physicochemical and Functional Differences

- Solubility : The trifluoromethyl and ethoxycarbonyl groups reduce water solubility compared to simpler analogs like 2-thiophenecarboxylic acid (polar thiophene ring enhances solubility) .

- Acidity : The electron-withdrawing -CF₃ group increases the carboxylic acid’s acidity relative to alkyl-substituted derivatives (e.g., 2-ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, pKa likely higher) .

- Thermal Stability : Cyclopropane rings with electron-withdrawing groups (e.g., -CF₃) may exhibit lower thermal stability compared to alkyl-substituted derivatives due to ring strain amplification.

Actividad Biológica

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid (CAS No. 2250242-02-3) is a synthetic compound notable for its unique structural features, which include an ethoxycarbonyl group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C8H9F3O4

- Molecular Weight : 226.15 g/mol

- IUPAC Name : 2-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The biological activity of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group is known to enhance the compound's binding affinity to hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Research Findings

- Enzyme Inhibition : Studies have indicated that this compound may serve as a scaffold for developing enzyme inhibitors. Its structural features allow it to mimic substrates or transition states, thereby inhibiting target enzymes involved in various metabolic pathways.

- Biochemical Assays : The compound has been employed in biochemical assays to probe enzyme mechanisms. Its reactivity can be harnessed to study the kinetics and dynamics of enzyme-substrate interactions.

- Pharmacological Potential : Preliminary investigations suggest that derivatives of this compound could exhibit pharmacological properties, including anti-inflammatory and anti-cancer activities. The trifluoromethyl moiety is often associated with enhanced bioactivity in medicinal compounds.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid on a specific enzyme involved in metabolic disorders. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic diseases.

Case Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity against certain cancer types, with IC50 values comparable to known chemotherapeutic agents.

Comparative Analysis

To better understand the uniqueness and potential applications of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)cyclopropanecarboxylic acid | Lacks ethoxycarbonyl group | Limited reactivity |

| Ethyl 2-(trifluoromethyl)cyclopropanecarboxylate | Ester instead of carboxylic acid | Different metabolic pathways |

| 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid | Unique combination enhancing reactivity | Potential enzyme inhibitors |

Q & A

Q. What synthetic routes are available for deuterated or isotopically labeled versions of this compound for metabolic studies?

- Methods :

- Deuterium Exchange : Acid-catalyzed H/D exchange at the cyclopropane ring () .

- Isotope Labeling : Use of <sup>13</sup>C-labeled ethyl chloroformate during esterification () .

Data Contradiction Analysis

- Issue : Conflicting reports on the hydrolysis rate of the ethoxycarbonyl group in aqueous buffers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.